molecular formula C5H9N3O B13397662 5,6-Dihydro-5-methylcytosine CAS No. 14435-54-2

5,6-Dihydro-5-methylcytosine

Cat. No.: B13397662
CAS No.: 14435-54-2
M. Wt: 127.14 g/mol
InChI Key: BOYQFUWAOKMHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 5-Methylcytosine (B146107) (5mC) as a Canonical Epigenetic Mark

5-methylcytosine (5mC) is a well-studied epigenetic modification where a methyl group is added to the 5th carbon of the cytosine ring. epigenie.commdpi.com This modification does not alter the DNA sequence itself but has profound effects on how genes are expressed. wikipedia.org

In mammalian DNA, 5mC is a cornerstone of epigenetic regulation, influencing a multitude of biological processes. frontiersin.org It is often referred to as the "fifth base" of DNA. epigenie.com The establishment and maintenance of 5mC patterns are critical for normal development and cellular differentiation. epigenie.comnih.gov

Key biological functions of 5mC in DNA include:

Gene Silencing: Methylation of CpG islands, which are CpG-rich regions often found in gene promoters, is strongly associated with transcriptional repression. bmj.comepigenie.com This silencing is mediated by proteins that bind to methylated DNA and recruit chromatin-modifying complexes. epigenie.com

Genomic Imprinting: 5mC is essential for genomic imprinting, a process that results in the expression of a gene from only one of the two parental alleles. nih.gov

X-Chromosome Inactivation: In female mammals, one of the two X chromosomes is inactivated to ensure dosage compensation, a process that involves heavy DNA methylation. nih.gov

Transposon Silencing: DNA methylation helps to suppress the activity of transposable elements, thereby maintaining genomic stability. epigenie.com

Cellular Differentiation: Dynamic changes in 5mC patterns are crucial for guiding the development of different cell types from embryonic stem cells. epigenie.comnih.gov

While primarily associated with gene repression, 5mC can also have positive effects on transcription, and its role is more complex than initially appreciated. epigenie.com

The discovery of the Ten-Eleven Translocation (TET) family of enzymes revealed that 5mC is not a static mark but can be dynamically modified. nih.govanr.fr TET enzymes are Fe(II)/α-ketoglutarate-dependent dioxygenases that sequentially oxidize 5mC into 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). nih.govbohrium.comnih.gov These oxidized derivatives are key intermediates in active DNA demethylation pathways and may also function as independent epigenetic marks. bohrium.combohrium.com

5-Hydroxymethylcytosine (5hmC): Often considered the "sixth base," 5hmC is more than just a transient intermediate. mdpi.comnih.gov It is particularly enriched in the brain and embryonic stem cells. nih.govmdpi.com While its presence can lead to passive demethylation during DNA replication due to poor recognition by maintenance methyltransferases, 5hmC is also associated with active gene expression and open chromatin states. nih.govnih.gov

5-Formylcytosine (5fC): This modification is an intermediate in the oxidation of 5mC and is recognized by the DNA repair machinery. bohrium.comwikipedia.org Recent studies suggest that 5fC is not merely a byproduct of demethylation but can act as an activating epigenetic mark, particularly during early embryonic development, by facilitating the recruitment of RNA Polymerase III to activate essential genes. theanalyticalscientist.comnews-medical.net

5-Carboxylcytosine (5caC): As the final oxidation product in the TET-mediated pathway, 5caC is a crucial intermediate in active DNA demethylation. wikipedia.orgepigenie.com It is typically recognized and excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine. wikipedia.orgchinesechemsoc.org There is also evidence for a novel demethylation pathway involving the direct decarboxylation of 5caC to cytosine. chinesechemsoc.orgchinesechemsoc.org

Table 1: Key Features of 5mC and its Oxidized Derivatives in DNA

CompoundPrimary Role in DNAEnzymatic RegulationAssociated Biological Processes
5-Methylcytosine (5mC)Stable epigenetic mark, generally associated with gene silencing. bmj.comepigenie.comEstablished by DNA methyltransferases (DNMTs). nih.govGenomic imprinting, X-chromosome inactivation, transposon silencing, cellular differentiation. epigenie.comnih.gov
5-Hydroxymethylcytosine (5hmC)Intermediate in active demethylation and a stable epigenetic mark associated with active genes. bohrium.comnih.govGenerated by TET enzyme oxidation of 5mC. nih.govNeurodevelopment, learning and memory, synaptogenesis. nih.govmdpi.com
5-Formylcytosine (5fC)Intermediate in active demethylation and a potential independent epigenetic mark. wikipedia.orgtheanalyticalscientist.comGenerated by TET enzyme oxidation of 5hmC. nih.govbohrium.comActive DNA demethylation, regulation of gene transcription during embryonic development. bohrium.comtheanalyticalscientist.com
5-Carboxylcytosine (5caC)Final intermediate in TET-mediated active demethylation. wikipedia.orgepigenie.comGenerated by TET enzyme oxidation of 5fC. bohrium.comepigenie.comActive DNA demethylation via base excision repair or direct decarboxylation. wikipedia.orgchinesechemsoc.orgchinesechemsoc.org

The scope of 5mC extends beyond DNA to the epitranscriptome, where it modifies various types of RNA molecules. frontiersin.orgnih.gov RNA 5mC modification is a dynamic and reversible process that influences RNA metabolism, stability, and function. oup.com

Key aspects of 5mC in RNA include:

Widespread Distribution: 5mC is found in messenger RNAs (mRNAs), transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), and various non-coding RNAs (ncRNAs). nih.govoup.com

Regulatory Functions: In RNA, 5mC modification can affect RNA stability, nuclear export, and translation efficiency. frontiersin.orgoup.com For instance, in tRNAs, it is crucial for maintaining their structural stability. nih.gov

Enzymatic Regulation: The deposition of 5mC on RNA is primarily catalyzed by the NOL1/NOP2/SUN domain (NSUN) family of methyltransferases and the DNA methyltransferase homologue TRDMT1 (also known as DNMT2). frontiersin.orgmdpi.com The "erasers" of RNA 5mC include the TET enzymes, which can oxidize it to 5-hydroxymethylcytosine (hm5C). nih.gov "Readers" like YBX1 and ALYREF recognize m5C-modified RNA and mediate its downstream effects. nih.gov

Fundamental Principles of Cytosine Deamination Chemistry

The chemical stability of cytosine and its derivatives is not absolute. Deamination, the removal of an amine group, is a significant chemical reaction that can lead to mutations if not repaired. wikipedia.org

Deamination of cytosine can occur through both spontaneous (non-enzymatic) and enzyme-catalyzed pathways. wikipedia.orgnih.gov

Non-Enzymatic Deamination: Spontaneous hydrolytic deamination of cytosine produces uracil (B121893). wikipedia.org This process is relatively slow under physiological conditions but represents a constant threat to genomic integrity. nih.govatamankimya.com The deamination of 5-methylcytosine results in the formation of thymine (B56734), which is a natural DNA base and therefore less efficiently recognized by repair systems, often leading to C-to-T transition mutations. wikipedia.org

Enzymatic Deamination: Cells also possess enzymes that intentionally deaminate cytosine bases as part of specific biological processes. wikipedia.org For example, the APOBEC family of cytosine deaminases plays roles in immunity and has been implicated in cancer development. wikipedia.org Some DNA cytosine methyltransferases can also exhibit deaminase activity. nih.gov

The mechanism of both enzymatic and non-enzymatic deamination of cytosine often proceeds through the formation of a tetrahedral intermediate. pnas.org This involves the addition of water to the C4 position of the pyrimidine (B1678525) ring. pnas.org

A key aspect of this process is the involvement of dihydro-intermediates. Theoretical and experimental studies have shown that saturation of the C5-C6 double bond in the cytosine ring, forming a 5,6-dihydrocytosine (B12922437) derivative, significantly increases the rate of deamination. acs.orgresearchgate.net This is because the saturation of the C5-C6 bond increases the local electrophilicity at the C4 carbon, making it more susceptible to nucleophilic attack by water. researchgate.net Therefore, 5,6-dihydro-intermediates, such as 5,6-dihydrocytosine and its methylated form, 5,6-dihydro-5-methylcytosine, are crucial for understanding the kinetics and mechanisms of cytosine deamination. acs.orgresearchgate.net In some enzymatic deamination reactions, the formation of an unstable enzyme-dihydrocytosine intermediate is a key step that facilitates the subsequent hydrolytic deamination. nih.gov A transition state analog, 3,4-dihydrouracil (DHU), has been used to study the mechanism of cytosine deaminases, highlighting the importance of the dihydropyrimidine (B8664642) structure in the catalytic process. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14435-54-2

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

4-amino-5-methyl-5,6-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C5H9N3O/c1-3-2-7-5(9)8-4(3)6/h3H,2H2,1H3,(H3,6,7,8,9)

InChI Key

BOYQFUWAOKMHLW-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)N=C1N

Origin of Product

United States

Mechanistic Investigations of 5,6 Dihydro 5 Methylcytosine Reactivity

Formation Pathways and Considerations of Transient Stability

The existence of 5,6-Dihydro-5-methylcytosine is characteristically brief, appearing as an intermediate in specific enzymatic and chemical reactions involving nucleic acids. Its inherent instability is a key feature of its chemical behavior.

Generation as a Reaction Intermediate in Nucleic Acid Chemistry

This compound is not a stable component of DNA but is formed transiently during certain biochemical processes. A primary example is during the enzymatic methylation of cytosine by DNA (cytosine-C5)-methyltransferases (DNMTs). The established mechanism for this reaction involves the nucleophilic attack of a cysteine residue from the enzyme's active site onto the C6 position of the target cytosine ring. This covalent catalysis saturates the C5-C6 double bond, generating a 5,6-dihydrocytosine (B12922437) intermediate. nih.gov When the substrate for this reaction is cytosine, the subsequent step is the electrophilic addition of a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to the C5 position. Following methyl transfer, a β-elimination reaction occurs, where a proton is abstracted from C5 and the enzyme is released from C6, restoring the double bond and yielding 5-methylcytosine (B146107). The entire process involves the transient formation of a covalently bound this compound-enzyme complex. nih.gov

Another context in which a dihydro intermediate is formed is during the chemical treatment of DNA with sodium bisulfite, a technique used to map DNA methylation patterns. Bisulfite adds across the C5-C6 double bond of cytosine under acidic conditions, forming a 5,6-dihydrocytosine-6-sulfonate intermediate. researchgate.net This saturation of the double bond facilitates the deamination of the cytosine to a uracil (B121893) derivative.

Kinetic Parameters and Factors Influencing its Transient Existence

The transient nature of this compound is dictated by its susceptibility to deamination. The saturation of the C5-C6 double bond is a critical factor that significantly promotes the hydrolytic deamination process. researchgate.netacs.org This increased reactivity is attributed to a greater local electrophilic power at the C4 carbon in 5,6-saturated derivatives compared to their unsaturated counterparts like cytosine or 5-methylcytosine. researchgate.netacs.org This heightened electrophilicity makes the C4 position more susceptible to nucleophilic attack by water, which is the rate-determining step in the deamination cascade.

While direct experimental kinetic data for the deamination of this compound is scarce, theoretical studies have provided valuable estimates. The analysis of activation energies for deamination suggests a significantly faster rate for the dihydro form compared to cytosine. Based on theoretical analysis, one estimated deamination rate for this compound is 1.2 x 10⁻⁸ s⁻¹. researchgate.net For comparison, the experimentally determined rate for the deamination of 5-methylcytosine in double-stranded DNA at 37°C is approximately 5.8 x 10⁻¹³ s⁻¹, highlighting the profound instability of the dihydro intermediate. nih.gov

CompoundDeamination Rate (s⁻¹)ContextData Type
This compound 1.2 x 10⁻⁸-Theoretical Estimate researchgate.net
5-Methylcytosine (in dsDNA) 5.8 x 10⁻¹³37°CExperimental nih.gov

This table presents a comparison of deamination rates, illustrating the transient nature of this compound.

Deamination Mechanisms and Comparative Chemical Studies

The primary reaction pathway for this compound in aqueous environments is hydrolytic deamination, which converts it to 5,6-dihydrothymine. The mechanics of this process have been explored through detailed theoretical studies.

Detailed Analysis of Hydrolytic Deamination Processes of this compound

Theoretical investigations, often using 5,6-dihydrocytosine as a model system, have elucidated the mechanistic steps of hydrolytic deamination. acs.org The saturation of the C5-C6 bond is the key structural feature that accelerates this reaction by several orders of magnitude compared to unsaturated cytosines. acs.org The process is generally understood to proceed via nucleophilic attack at the C4 position, leading to the eventual elimination of the exocyclic amino group as ammonia. researchgate.netacs.org

The precise mechanism of hydrolytic deamination is influenced by the pH of the solution. Theoretical models based on the closely related compound 5,6-dihydrocytosine have proposed distinct pathways for acidic and neutral conditions, which serve as a proxy for understanding this compound's reactivity. acs.org

Under acidic conditions , a proposed two-step mechanism (termed pathway dhA) begins with the protonation of the N3 atom of the pyrimidine (B1678525) ring. This protonation enhances the electrophilicity of the C4 carbon, priming it for a nucleophilic attack by a water molecule. This addition of water is the rate-determining step. Following the formation of a tetrahedral intermediate, a proton transfer facilitates the elimination of an ammonium (B1175870) cation, yielding the final product, 5,6-dihydrouracil (or 5,6-dihydrothymine in the case of the 5-methylated compound). acs.org

Under neutral or slightly basic conditions , a more complex, four-step mechanism (termed pathway dhBt) is thought to occur. This pathway is initiated by a water-assisted tautomerization of the 5,6-dihydrocytosine to its imino tautomer. This is followed by the nucleophilic addition of water to the C4 carbon, which is again the rate-limiting step. Subsequent protonation and elimination of the ammonium cation lead to the final product. acs.org For 5,6-saturated derivatives, this initial tautomerization step appears to be a necessary prerequisite for the nucleophilic addition. researchgate.net

Substituents on the pyrimidine ring, particularly at the C5 position, have a measurable impact on the rate and mechanism of deamination.

The most significant "substituent" in this context is the saturation of the C5-C6 bond itself. This structural change fundamentally alters the electronic properties of the ring, increasing the local electrophilicity at C4 and thus dramatically increasing the deamination rate compared to unsaturated cytosine or 5-methylcytosine. researchgate.netacs.org

The presence of the methyl group at C5 in this compound, when compared to 5,6-dihydrocytosine, also influences reactivity. Theoretical studies have shown that the conformation of this methyl group (axial vs. equatorial) is important. When the methyl group is in the axial position, it can lead to a lower deamination rate compared to 5,6-dihydrocytosine. researchgate.net This suggests that while C5-C6 saturation is the primary accelerator of deamination, the C5-methyl group can act as a modulator of this effect. This difference in reactivity between 5,6-dihydrocytosine and this compound is a key factor in the mechanism of bisulfite sequencing, which aims to distinguish between cytosine and 5-methylcytosine. researchgate.net

Computational and Theoretical Modeling of Deamination Energetics

The deamination of this compound has been a subject of theoretical investigation to understand the influence of both C5-methylation and C5-C6 bond saturation on the reaction rate. researchgate.net These studies employ sophisticated computational methods to model the reaction pathways and calculate the energy barriers associated with them.

Applications of Quantum Mechanics and Density Functional Theory (DFT)

Quantum mechanics (QM) and particularly Density Functional Theory (DFT) are powerful tools for elucidating the mechanisms of chemical reactions. researchgate.netresearchgate.netacs.org In the context of this compound deamination, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been employed to explore the reaction in a protic medium. acs.orgacs.org These theoretical approaches allow for the calculation of thermodynamic and kinetic parameters, providing insights into the reaction's feasibility and speed. researchgate.net

Theoretical studies have revealed that C5-C6 saturation enhances the local electrophilicity at the C4 position of the cytosine derivative. researchgate.net This increased electrophilicity is a key factor in determining the rate of deamination. The mechanism for the deamination of 5,6-saturated cytosine derivatives has been modeled as a two-step process in acidic conditions, initiated by the nucleophilic attack of a water molecule. acs.org The rate-determining step in this pathway is the initial nucleophilic addition. acs.org

For this compound, theoretical investigations have explored its deamination in the presence of the HSO3⁻ group, which is relevant to bisulfite sequencing techniques. researchgate.net These calculations have examined the activation free energies for different isomers and conformers of the molecule. researchgate.net The results indicate that the calculated deamination rate for this compound is lower than that for 5,6-dihydrocytosine, a finding that aligns with experimental observations. researchgate.net

Table 1: Computational Methods in Deamination Studies

Computational Method Application in this compound Deamination Studies Key Findings
Density Functional Theory (DFT) Modeling reaction mechanisms and calculating energetic barriers. researchgate.netacs.org C5-C6 saturation increases electrophilicity at C4. researchgate.net
Quantum Mechanics (QM) Investigating the electronic structure and reactivity of the molecule. nih.gov Provides a fundamental understanding of the deamination process.
B3LYP/6-311G(d,p) A specific DFT method used to study the reaction in a protic medium. acs.org Elucidated a two-step deamination mechanism in acidic conditions. acs.org

| ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) | A hybrid QM/MM method used to study enzyme-catalyzed reactions. cas.cz | Can be applied to investigate the interaction of this compound with enzymes. |

Validation through Spectroscopic and Chromatographic Approaches

While computational models provide invaluable theoretical insights, their validation through experimental data is crucial for confirming their accuracy and predictive power. Spectroscopic and chromatographic techniques are instrumental in this validation process. For instance, kinetic studies of the deamination of related compounds, such as the cis diastereomers of 5,6-dihydroxy-5,6-dihydro-5-methyl-2'-deoxycytidine, have been performed using techniques like reverse-phase high-performance liquid chromatography (HPLC) for purification and subsequent characterization by NMR and mass spectrometry. acs.org

The deamination rates determined experimentally can be compared with the activation free energies calculated through theoretical models. researchgate.net For example, the observed slower deamination rate of this compound compared to 5,6-dihydrocytosine is consistent with the calculated differences in their activation free energies (ΔG≠). researchgate.net This agreement between experimental kinetics and theoretical calculations lends credibility to the computational models.

Furthermore, methods like MultiEditR, used in conjunction with Sanger sequencing, allow for the quantification of editing sites, which can be used to validate computational predictions of C-to-U editing events. researchgate.net While not directly on this compound, these approaches demonstrate the principle of experimental validation for deamination processes.

Comparative Analysis of Deamination Kinetics with Other Dihydrocytosine Derivatives

To fully grasp the reactivity of this compound, it is essential to compare its deamination kinetics with those of structurally related compounds.

Analogous Reactions of 5,6-Dihydrocytosine

Theoretical studies have directly compared the deamination mechanisms of this compound and 5,6-dihydrocytosine. researchgate.net DFT calculations have shown that the activation free energy for the rate-determining step of deamination is lower for 5,6-dihydrocytosine than for this compound. researchgate.netacs.org This is attributed to the electronic effects of the methyl group at the C5 position.

The deamination of 5,6-dihydrocytosine in a protic medium has been investigated at the B3LYP/6-311G(d,p) level of theory. acs.org Two primary pathways were identified: one prevalent in acidic pH and another more representative of neutral pH. acs.org In both scenarios, the rate-determining step is the nucleophilic addition of water to the C4 carbon. acs.org The calculated activation free energy for this step in 5,6-dihydrocytosine is approximately 25 kJ/mol lower than that for its unsaturated counterpart, cytosine, which aligns with the experimental observation that 5,6-saturated cytosine derivatives have a shorter lifetime in aqueous solutions. acs.org

Table 2: Comparative Deamination Data

Compound Deamination Characteristic Reference
This compound Slower deamination rate compared to 5,6-dihydrocytosine. researchgate.net researchgate.net
5,6-Dihydrocytosine Lower activation free energy for deamination compared to cytosine. acs.org acs.org

| Cytosine | Higher activation free energy for deamination compared to its 5,6-saturated derivatives. acs.org | acs.org |

General Dihydropyrimidine (B8664642) Analogs in Deamination Pathways

The study of general dihydropyrimidine analogs provides a broader context for understanding the deamination of this compound. Dihydropyrimidine dehydrogenase (DPD) is a key enzyme in the catabolism of pyrimidines, converting them to their dihydro forms. ontosight.aieviq.org.au The activity of this enzyme can influence the levels of dihydropyrimidine intermediates available for subsequent reactions, including deamination.

The kinetic parameters of dihydropyrimidine amidohydrolases (DHPases), which catalyze the ring-opening of dihydropyrimidines, vary significantly among different organisms. nih.gov These enzymes are most active at alkaline pH and are competitively inhibited by their reaction products. nih.gov The study of such enzymes and their substrates provides insights into the general reactivity and metabolic fate of dihydropyrimidine structures.

Role of 5,6 Dihydro 5 Methylcytosine in Analytical Methodologies for Epigenetic Research

Bisulfite Conversion Chemistry for 5mC Detection

Bisulfite sequencing is the gold-standard method for analyzing DNA methylation patterns at single-base resolution. taylorandfrancis.comharvard.edu The process leverages the differential reactivity of cytosine and 5-methylcytosine (B146107) (5mC) with sodium bisulfite. taylorandfrancis.comnih.gov This chemical treatment leads to the deamination of cytosine to uracil (B121893), while 5mC remains largely unreactive. nih.govnih.gov Subsequent PCR amplification and sequencing read the original unmethylated cytosines as thymines, whereas the methylated cytosines are still read as cytosines. nih.gov

The mechanism of bisulfite-mediated deamination of cytosine involves a series of chemical reactions. Initially, bisulfite adds across the C5-C6 double bond of the cytosine ring, a process facilitated by protonation at the N3 position under acidic conditions. oup.com This nucleophilic addition results in the formation of a transient intermediate, 5,6-dihydrocytosine-6-sulfonate. oup.comneb.com This intermediate then undergoes hydrolytic deamination at the C4 position to yield 5,6-dihydrouracil-6-sulfonate. nih.govoup.com Finally, under alkaline conditions, the sulfonate group is eliminated, restoring the C5-C6 double bond and forming uracil. oup.com

The efficiency and specificity of bisulfite conversion are critical for the accurate quantification of methylation levels. Incomplete conversion of cytosine to uracil can lead to false-positive methylation calls, while unintended conversion of 5mC can result in false negatives. biostate.ai The stability of the 5,6-Dihydro-5-methylcytosine intermediate and its slower rate of formation compared to the cytosine adduct are key to the specificity of the method. taylorandfrancis.comresearchgate.net

The presence of other cytosine modifications, such as 5-hydroxymethylcytosine (B124674) (5hmC), further complicates the analysis. 5hmC reacts with bisulfite to form cytosine-5-methylenesulfonate (CMS), which, like 5mC, is resistant to deamination under standard conditions. plos.org This means that conventional bisulfite sequencing cannot distinguish between 5mC and 5hmC, which can be a significant limitation as these modifications often have distinct biological functions. nih.gov

Table 1: Factors Influencing Bisulfite Conversion Efficiency and Specificity
FactorImpact on DNA AnalysisImpact on RNA AnalysisReference
Harsh Chemical TreatmentDNA degradation, fragmentation, and loss of material.Increased degradation due to RNA fragility. sciengine.comnih.gov
Reaction pHOptimal conversion of cytosine occurs at pH 5.0-5.6.pH is a critical parameter for reaction efficiency. nih.govrsc.org
Presence of 5hmCCannot be distinguished from 5mC, as both are resistant to deamination.Can be differentiated from m5C at pH 5, but quantification is challenging. rsc.orgplos.orgnih.gov
Incomplete ConversionLeads to false-positive methylation signals.Can result in inaccurate quantification of m5C. biostate.ai

A significant challenge in epigenetic research is the accurate differentiation of various cytosine modifications. As mentioned, standard bisulfite sequencing cannot distinguish between 5mC and 5hmC. plos.orgnih.gov This has led to the development of alternative methods, such as oxidative bisulfite sequencing (oxBS-Seq) and TET-assisted bisulfite sequencing (TAB-Seq), which incorporate enzymatic or chemical oxidation steps to differentiate these modifications. nih.govcd-genomics.com

In oxBS-Seq, 5hmC is selectively oxidized to 5-formylcytosine (B1664653) (5fC), which is then susceptible to bisulfite-mediated deamination to uracil. nih.gov By comparing the results of standard bisulfite sequencing and oxBS-Seq, the levels of 5mC and 5hmC can be determined. TAB-Seq utilizes the Ten-Eleven Translocation (TET) enzyme to oxidize both 5mC and 5hmC, followed by a glucosylation step that protects 5hmC. Subsequent oxidation converts the newly formed 5hmC (from 5mC) to 5-carboxylcytosine (5caC), which is then read as thymine (B56734) after bisulfite treatment and PCR. cd-genomics.com

These advanced methods, while powerful, highlight the inherent limitations of relying solely on bisulfite reactivity to distinguish between closely related cytosine modifications. The formation and stability of intermediates like this compound are central to the underlying chemistry of these techniques.

Quantitative and Qualitative Assessment Techniques for Mechanistic Studies

To overcome the limitations of bisulfite sequencing and to gain a deeper understanding of the reaction mechanisms, researchers employ more direct analytical techniques. These methods allow for the identification and quantification of the various intermediates and products formed during the chemical treatment of nucleic acids.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for the sensitive and specific detection of modified nucleosides. chromatographyonline.com This technique allows for the direct quantification of 5mC, 5hmC, 5fC, and 5caC in genomic DNA without the need for bisulfite conversion. oncotarget.comacs.org In the context of mechanistic studies of bisulfite sequencing, HPLC-MS/MS can be used to analyze the reaction mixture and identify the various intermediates, including the sulfonate adducts of cytosine and its derivatives. researchgate.net

The method involves the enzymatic digestion of DNA into individual nucleosides, which are then separated by HPLC and detected by MS/MS. chromatographyonline.com This approach offers high selectivity and accuracy, making it a "gold standard" for the absolute quantification of DNA modifications. chromatographyonline.com Chemical derivatization can be employed to enhance the sensitivity of detection for certain modifications, particularly 5fC and 5caC. oncotarget.comacs.org

Table 2: Application of HPLC-MS/MS in Cytosine Modification Analysis
ApplicationDescriptionReference
Quantification of Modified NucleosidesDirect and accurate measurement of 5mC, 5hmC, 5fC, and 5caC levels in genomic DNA. oncotarget.comacs.org
Mechanistic StudiesIdentification and quantification of intermediates and products in bisulfite reactions. researchgate.net
Validation of Sequencing DataServes as an orthogonal method to validate results from next-generation sequencing techniques. nih.gov
Analysis of RNA ModificationsDetection and quantification of various modifications in RNA molecules. nih.gov

Spectroscopic methods provide a means to monitor chemical reactions in real-time, offering insights into reaction kinetics and the formation of transient species. Techniques like UV-visible spectroscopy can be used to follow the progress of the bisulfite reaction by observing changes in the absorption spectra of the pyrimidine (B1678525) bases as they are converted. caltech.eduacs.org For example, the formation and disappearance of intermediates can be tracked by monitoring specific wavelengths.

Other spectroscopic techniques, such as infrared and Raman spectroscopy, can provide structural information about the molecules involved in the reaction, helping to elucidate the chemical transformations occurring. fiveable.me These methods are particularly useful for studying the kinetics of the reaction under different conditions, such as varying pH, temperature, and bisulfite concentration, which can help in optimizing protocols for bisulfite sequencing and in understanding the fundamental chemistry of cytosine modification analysis. caltech.eduresearchgate.netrsc.org

Advanced Sequencing Approaches in the Context of Bisulfite Alternatives

The development of third-generation sequencing technologies has ushered in a new era for epigenetic research, offering direct detection of DNA modifications and moving beyond the limitations of traditional bisulfite-based methods. While bisulfite sequencing has been a cornerstone for DNA methylation analysis, its harsh chemical treatment can lead to DNA degradation and introduces biases. Furthermore, this method involves the conversion of cytosine to uracil via intermediates such as 5,6-dihydrocytosine-6-sulphonate, and the differential reactivity of methylated and unmethyled cytosines forms the basis of detection. oup.comresearchgate.net Advanced platforms, namely Nanopore sequencing and Pacific Biosciences Single-Molecule Real-Time (SMRT) sequencing, provide powerful alternatives by directly analyzing native DNA molecules, thus circumventing the need for chemical conversion and the associated formation of intermediates like this compound.

Nanopore Sequencing for Direct Detection of Modified Bases

Nanopore sequencing, developed by Oxford Nanopore Technologies, offers a unique and direct method for identifying epigenetic modifications without the need for PCR amplification or chemical pretreatment. pacb.comresearchgate.net This technology functions by passing a single strand of DNA through a protein nanopore. As the DNA molecule translocates through the pore, it causes characteristic disruptions in the ionic current. Each nucleotide base, including modified versions, produces a distinct electrical signal, allowing for the direct identification of bases such as 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) in real-time. pnas.orgnanoporetech.com

The ability to directly detect modified bases eliminates the chemical conversion steps inherent in methods like bisulfite sequencing, where intermediates such as 5,6-dihydrocytosine (B12922437) derivatives are formed. oup.comresearchgate.net Research has demonstrated that nanopore sequencing can achieve high accuracy in detecting DNA modifications. For instance, studies using engineered protein pores like Mycobacterium smegmatis porin A (MspA) have shown high confidence in mapping 5mC and 5hmC. pnas.org The technology's capacity for long reads also provides valuable information on methylation patterns over large genomic distances. cd-genomics.com

Recent advancements in base-calling algorithms and model training have further improved the accuracy of modified base detection. nanoporetech.com While direct detection of a wide array of modifications is an area of active development, the current capabilities for 5mC and 5hmC are robust and provide a significant advantage over indirect methods.

Table 1: Performance of Nanopore Sequencing in Detecting DNA Modifications

ModificationDetection Efficiency (Single Read)Key AdvantagesResearch Findings
5-methylcytosine (5mC) 97.5% ± 0.7% nih.govDirect detection, no bisulfite conversion, long reads pacb.comcd-genomics.comHigh accuracy in distinguishing from unmodified cytosine based on distinct ionic current signals. pnas.org
5-hydroxymethylcytosine (5hmC) 97% ± 0.9% nih.govSimultaneous detection with 5mC, analysis of native DNA pnas.orgnanoporetech.comProduces unique electrical signals that are distinguishable from both cytosine and 5-methylcytosine. pnas.org

Pacific Biosciences Single-Molecule Real-Time (SMRT) Sequencing for Methylation Analysis

Pacific Biosciences' Single-Molecule Real-Time (SMRT) sequencing technology presents another powerful alternative for the direct analysis of DNA methylation. cd-genomics.com This method observes a DNA polymerase in real-time as it synthesizes a complementary strand from a single-stranded DNA template. The incorporation of fluorescently labeled nucleotides is recorded as a series of light pulses. pacb.com

The presence of a modified base in the template strand affects the kinetics of the DNA polymerase. These alterations in the timing of nucleotide incorporation, known as interpulse durations, create a specific kinetic signature for different modifications. pacb.compacb.com By analyzing these kinetic variations, SMRT sequencing can directly identify a variety of modified bases, including 5-methylcytosine, without the need for chemical treatments that would produce intermediates like this compound. pacb.com

While SMRT sequencing can detect the kinetic effects of modifications, achieving high-confidence calls for certain modifications like 5mC may require higher sequencing coverage to distinguish the subtle kinetic signals from background noise. cd-genomics.com However, the technology's ability to produce long reads, known as HiFi reads, with high accuracy is a significant advantage for resolving complex genomic regions and phasing methylation patterns over long distances. cd-genomics.comnih.gov The direct nature of detection preserves the original DNA molecule and avoids the potential biases and damage associated with bisulfite conversion.

Table 2: Characteristics of PacBio SMRT Sequencing for Methylation Analysis

FeatureDescriptionAdvantagesLimitations
Detection Principle Analysis of DNA polymerase kinetics and interpulse durations. pacb.compacb.comDirect detection on native DNA, no chemical damage. pacb.comDetection of some modifications requires high coverage. cd-genomics.com
Supported Modifications 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), and others. pacb.compacb.comAbility to detect a variety of base modifications. pacb.comSubtle kinetic signals for some modifications can be challenging to resolve at single-molecule level. cd-genomics.com
Read Length Long HiFi reads (up to ~25 kb). cd-genomics.comExcellent for resolving complex genomic regions and phasing haplotypes. nih.govThroughput may be a consideration for very large genomes. pacb.com

Biological and Translational Research Context Derived from 5,6 Dihydro 5 Methylcytosine Studies

Contribution to Understanding DNA Demethylation Pathways

The removal of methyl groups from DNA, a process known as DNA demethylation, is critical for resetting epigenetic marks during development and in response to environmental cues. nih.gov Investigations into cytosine analogs have been instrumental in elucidating the intricate pathways of active DNA demethylation.

Insights into Active Demethylation Cycles Involving Oxidized Methylcytosines

Active DNA demethylation is not a simple reversal of methylation but a multi-step process involving the oxidation of 5-methylcytosine (B146107). frontiersin.org The Ten-eleven translocation (TET) family of dioxygenases sequentially oxidizes 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). frontiersin.orgnih.gov These oxidized forms of 5mC are not merely transient intermediates but can also be stable epigenetic marks with their own regulatory functions. nih.govwikipedia.org

Studies have shown that 5hmC is particularly abundant in the brain and plays a role in neuronal differentiation and function. nih.gov The presence of these oxidized methylcytosines provides a pathway for the eventual removal of the modified base and its replacement with an unmodified cytosine, thus completing the demethylation cycle. frontiersin.org This iterative oxidation process highlights a sophisticated mechanism for fine-tuning gene expression. nih.gov

The discovery of these oxidized intermediates has fundamentally changed our understanding of DNA demethylation, revealing it as a highly regulated enzymatic cascade rather than a passive process. frontiersin.orgwikipedia.org

Mechanistic Elucidation of Base Excision Repair (BER) Pathway Involvement

The final step of the active DNA demethylation pathway, the removal of the oxidized methylcytosines, is intricately linked to the Base Excision Repair (BER) machinery. frontiersin.org Specifically, the enzyme Thymine (B56734) DNA Glycosylase (TDG) recognizes and excises 5fC and 5caC, creating an abasic site. frontiersin.orgwikipedia.org This site is then processed by the BER pathway, which involves a series of enzymes that ultimately insert an unmodified cytosine, thereby restoring the original DNA sequence. wikipedia.org

The involvement of the BER pathway, a system primarily known for its role in repairing DNA damage, in an epigenetic regulatory process was a significant discovery. It underscores the crosstalk between DNA repair and epigenetic modification pathways, ensuring the integrity of the genome while allowing for dynamic changes in gene expression. nih.gov

Implications for Epigenetic Regulatory Mechanisms

The expanded view of DNA demethylation has profound implications for our understanding of how genes are regulated and how cellular identity is established and maintained.

Refinement of Models for Gene Regulation and Expression

The existence of multiple modified cytosine bases beyond 5mC adds a new layer of complexity to the epigenetic code. These modifications can influence the binding of transcription factors and other regulatory proteins to DNA, thereby modulating gene expression. taylorandfrancis.com For instance, the presence of 5hmC in gene bodies is often associated with active transcription. nih.gov

The dynamic interplay between methylation and demethylation allows for precise temporal and spatial control of gene expression, which is essential for complex biological processes. frontiersin.org This has led to refined models of gene regulation where the epigenetic landscape is not static but a fluid entity that responds to developmental and environmental signals.

Cytosine Modification Role in Gene Regulation
5-methylcytosine (5mC)Generally associated with transcriptional repression when located in promoter regions.
5-hydroxymethylcytosine (5hmC)Often found in actively transcribed gene bodies and enhancers, associated with gene activation. nih.gov
5-formylcytosine (5fC)An intermediate in DNA demethylation, recognized and excised by the BER pathway. frontiersin.org
5-carboxylcytosine (5caC)An intermediate in DNA demethylation, recognized and excised by the BER pathway. frontiersin.org

Contribution to Understanding Cellular Reprogramming and Developmental Processes

Epigenetic reprogramming, the erasure and re-establishment of epigenetic marks, is a fundamental process during gametogenesis and early embryonic development. nih.gov Active DNA demethylation, mediated by TET enzymes and the BER pathway, plays a crucial role in this process by resetting the epigenetic landscape to ensure totipotency. nih.gov

Dysregulation of these demethylation pathways can lead to developmental abnormalities and disease. Understanding the molecular mechanisms of cellular reprogramming is also critical for the field of regenerative medicine and the generation of pluripotent stem cells. Studies on cytosine modifications have provided key insights into how cell fate can be manipulated and redirected.

Design and Application of Related Nucleoside Analogs

The knowledge gained from studying naturally occurring cytosine modifications has spurred the development of synthetic nucleoside analogs for research and therapeutic purposes. These analogs can be used to probe the function of specific enzymes in the DNA methylation and demethylation pathways or to act as inhibitors of these processes. oup.comnih.gov

For example, 5-azacytidine (B1684299) and its derivatives are well-known inhibitors of DNA methyltransferases and are used in the treatment of certain cancers. nih.gov Similarly, analogs of 5-methylcytosine and its oxidized derivatives can be synthesized to study their specific recognition by reader proteins or their processing by the BER machinery. nih.gov The development of these tools is essential for dissecting the complex molecular interactions that govern epigenetic regulation and for designing novel therapeutic strategies that target the epigenome. mdpi.com

Some nucleoside analogs are designed to be resistant to certain enzymatic modifications, allowing researchers to trap and study specific intermediate states in a pathway. This approach has been invaluable in elucidating the step-wise nature of active DNA demethylation.

5,6-Dihydro-5-azacytidine as a DNA Methyltransferase Inhibitor and Research Tool

5,6-Dihydro-5-azacytidine (DHAC) is a synthetic analog of cytidine (B196190) that has been investigated for its role as a DNA methyltransferase (DNMT) inhibitor. nih.gov The substitution of carbon with nitrogen at the 5-position of the pyrimidine (B1678525) ring is a key modification that allows it to interfere with the process of DNA methylation. nih.gov

The mechanism of action of 5-azacytidine analogs, including DHAC, involves their incorporation into DNA during replication. Once incorporated, they act as suicide inhibitors of DNMTs. nih.gov The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring. This forms a transient covalent bond. glenresearch.com In the case of 5-azacytidine analogs, this covalent intermediate is stabilized and cannot be resolved, leading to the irreversible trapping of the DNMT enzyme on the DNA. nih.govresearchgate.net This sequestration of DNMTs leads to a passive loss of methylation patterns during subsequent rounds of DNA replication, which can result in the re-expression of genes that were silenced by hypermethylation. researchgate.net

A significant advantage of DHAC over its unsaturated counterpart, 5-azacytidine, is its increased hydrolytic stability. nih.gov The saturation of the 5,6-double bond in the dihydropyrimidine (B8664642) ring prevents the nucleophilic attack by water at the C6 position, which is a major pathway of degradation for 5-azacytidine. nih.gov This enhanced stability makes DHAC a more reliable and persistent research tool for studying the effects of DNA demethylation in vitro.

Furthermore, studies have shown that the deoxy analog, 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC), is less cytotoxic than 2'-deoxy-5-azacytidine (decitabine) while inducing comparable levels of DNA hypomethylation and gene reactivation. nih.gov This lower toxicity, combined with its stability, makes DHDAC a valuable tool for epigenetic research, allowing for the investigation of demethylation effects with fewer confounding cytotoxic effects. nih.gov The demonstrated ability of oligodeoxyribonucleotides containing 5,6-dihydro-5-azacytosine (B1221652) to efficiently inhibit DNMT in vitro further underscores its utility as a specific tool for studying the mechanisms of DNA methylation. nih.gov

CompoundMechanism of ActionKey FeaturesResearch Application
5,6-Dihydro-5-azacytidine (DHAC) Covalent trapping of DNA methyltransferases (DNMTs)Increased hydrolytic stability compared to 5-azacytidine.Tool for studying DNA demethylation with reduced chemical degradation.
2'-Deoxy-5,6-dihydro-5-azacytidine (DHDAC) Covalent trapping of DNA methyltransferases (DNMTs)Less cytotoxic than decitabine (B1684300) with comparable hypomethylating activity.Epigenetic research tool for inducing gene reactivation with lower toxicity.

Exploration of Other Dihydro-Analogs in Chemical Biology and Their Interactions

The exploration of dihydro-analogs of pyrimidines extends beyond DNMT inhibition and has become a fruitful area of research in chemical biology. The unique structural and chemical properties of the dihydropyrimidine scaffold have been exploited to probe and modulate various biological processes.

One prominent example is the natural role of dihydrouracil (B119008) in pyrimidine catabolism. Dihydrouracil is an intermediate in the breakdown of uracil (B121893), a process initiated by the enzyme dihydropyrimidine dehydrogenase. hmdb.ca This metabolic pathway highlights the biological relevance of the 5,6-dihydro modification in nucleic acid turnover.

In the realm of drug discovery and chemical biology, synthetic dihydropyrimidine derivatives have been investigated for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. nih.govnih.govresearchgate.net These activities often stem from the specific interactions of the dihydropyrimidine core with various cellular targets. For instance, certain dihydropyrimidinone (DHPM) derivatives have been shown to act as inhibitors of the kinesin spindle protein Eg5, which is essential for mitosis, making them potential anticancer agents. nih.govresearchgate.net

A more recent and sophisticated application of dihydro-analogs in chemical biology is the development of substituted phenyl dihydrouracils (PDHUs) as novel, achiral ligands for the E3 ubiquitin ligase Cereblon (CRBN). nih.gov Cereblon is a key component of the CRBN-CRL4 E3 ubiquitin ligase complex, which is targeted by thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) to induce the degradation of specific target proteins. The development of novel CRBN ligands is a major focus in the field of targeted protein degradation (TPD), a powerful strategy to eliminate disease-causing proteins. Researchers have demonstrated that by modifying the dihydrouracil scaffold, they can create ligands that bind to Cereblon with affinities comparable to lenalidomide, a clinically used IMiD. nih.gov Notably, these dihydrouracil-based ligands exhibit significantly higher chemical stability than the glutarimide (B196013) ring of traditional IMiDs, which is prone to hydrolysis. nih.gov This work showcases how the dihydro-pyrimidine scaffold can be engineered to create highly specific and stable molecular tools for modulating protein-protein interactions and inducing targeted protein degradation.

The synthesis and biological evaluation of a diverse array of dihydropyrimidine analogs continue to be an active area of research. nih.gov These efforts aim to expand the chemical space of molecules that can interact with and modulate the function of key biological targets, providing new tools for chemical biology and potential leads for therapeutic development.

Dihydro-AnalogBiological Context/ApplicationKey Interaction/Mechanism
Dihydrouracil Pyrimidine catabolismIntermediate in the enzymatic degradation of uracil by dihydropyrimidine dehydrogenase. hmdb.ca
Dihydropyrimidinones (DHPMs) Anticancer researchInhibition of the mitotic kinesin Eg5. nih.govresearchgate.net
Substituted Phenyl Dihydrouracils (PDHUs) Targeted protein degradationAct as ligands for the E3 ubiquitin ligase Cereblon (CRBN), with enhanced stability. nih.gov

Future Directions and Emerging Research Avenues for 5,6 Dihydro 5 Methylcytosine Research

Refinement of Theoretical Models for Complex Deamination Processes

The deamination of cytosine and its derivatives is a fundamental process with significant implications for genetic stability and diversity. Computational studies have been instrumental in elucidating the mechanisms of these reactions. Future research will focus on refining these theoretical models to more accurately represent the complex deamination processes involving intermediates like 5,6-Dihydro-5-methylcytosine.

Initial ab initio calculations have explored the deamination of cytosine with water and hydroxide (B78521) ions, identifying multiple reaction pathways and the formation of tetrahedral intermediates. nih.govresearchgate.net These studies have determined activation energies for various steps, providing a foundational understanding of the reaction landscape. nih.govresearchgate.netscholaris.ca However, these models often simplify the cellular environment.

The development of more sophisticated computational approaches, such as combined quantum mechanics/molecular mechanics (QM/MM) simulations, allows for the investigation of enzymatic catalysis of cytosine deamination. nih.govwikipedia.org These hybrid methods treat the reactive center with high-level quantum mechanics while the surrounding protein and solvent are described by more computationally efficient molecular mechanics. wikipedia.orgunex.es This approach provides a more realistic depiction of the reaction within a biological context. nih.govunex.es

Future refinements will likely incorporate more extensive molecular dynamics simulations to explore the conformational flexibility of both the DNA substrate and the enzyme, as well as the explicit role of solvent molecules in stabilizing transition states. unex.es Steered molecular dynamics (SMD) simulations, which apply external forces to drive a reaction along a specific coordinate, can also provide valuable insights into the free energy landscapes of these complex transformations. unex.esrsc.org By applying these advanced computational techniques, researchers aim to achieve a more granular understanding of the factors that influence the rate and fidelity of deamination, including the specific contributions of active site residues and the impact of modifications on neighboring bases.

Table 1: Comparison of Computational Methods for Studying Cytosine Deamination

Computational MethodStrengthsLimitations
Ab initio calculations High accuracy for small systems, provides detailed electronic structure information. nih.govresearchgate.netComputationally expensive, often limited to gas-phase or implicit solvent models. scholaris.caunex.es
Quantum Mechanics/Molecular Mechanics (QM/MM) Balances accuracy and computational cost, allows for the study of enzymatic reactions. nih.govwikipedia.orgThe accuracy depends on the partitioning of the system and the interface treatment. wikipedia.org
Molecular Dynamics (MD) Simulations Samples a wide range of conformations, provides insights into dynamic processes. nih.govRelies on the accuracy of the force field, may not accurately describe bond breaking/formation.
Steered Molecular Dynamics (SMD) Can calculate free energy profiles along a reaction coordinate. unex.esrsc.orgThe results can be sensitive to the pulling speed and direction.

Development of Novel Probes and Tools Based on Dihydro-Structures for Mechanistic Studies

To experimentally validate and further explore the predictions from theoretical models, there is a pressing need for the development of novel chemical probes and tools. These tools are essential for trapping and characterizing transient intermediates like this compound in their native biological context.

The transient nature of dihydro-intermediates makes their direct detection challenging. nih.gov Therefore, the design of probes that can selectively react with and stabilize these species is a key area of research. Such probes could be based on molecules that form covalent adducts with the dihydro-structure, effectively "trapping" it for subsequent analysis. For instance, inhibitors of DNA repair pathways, such as hydroxyurea (B1673989) and 1-β-d-arabinofuranosyl cytosine (AraC), have been used to trap single-strand breaks that are formed during nucleotide excision repair, a process that removes bulky DNA lesions. oup.comresearchgate.net A similar strategy could be adapted to capture intermediates in deamination pathways.

Furthermore, fluorescent probes that exhibit a change in their emission properties upon interaction with dihydro-intermediates could provide a means for real-time monitoring of these species within living cells. nih.gov The development of such tools would enable researchers to investigate the kinetics of deamination and the factors that influence the lifetime of these transient states. nih.govchemicalprobes.org

Another promising avenue is the use of engineered DNA glycosylases. These enzymes, which are involved in base excision repair, can be modified to selectively recognize and cleave DNA at the site of specific modified bases. nih.govresearchgate.net A hybrid thymine (B56734) DNA glycosylase (hyTDG) has been developed to specifically cleave uracil (B121893) and thymine from mispairs, which are products of cytosine and 5-methylcytosine (B146107) deamination, respectively. nih.govresearchgate.net Similar approaches could be employed to create enzymes that specifically target and report on the presence of this compound.

Interdisciplinary Approaches Integrating Chemical Biology, Computational Sciences, and Advanced Analytical Techniques

Addressing the multifaceted challenges in understanding the role of this compound necessitates a highly interdisciplinary approach. The synergy between chemical biology, computational sciences, and advanced analytical techniques will be crucial for making significant strides in this field.

Chemical biology provides the tools to synthesize modified oligonucleotides and develop novel probes for mechanistic studies. semanticscholar.orgnih.gov These chemical tools are indispensable for creating defined substrates to probe enzymatic reactions and for developing assays to detect transient intermediates. nih.gov

Computational sciences, as discussed earlier, offer the ability to model complex reaction mechanisms and predict the behavior of these systems at an atomic level. nih.govnih.gov These theoretical insights can guide experimental design and help interpret complex experimental data.

Advanced analytical techniques are essential for the sensitive and specific detection of transient intermediates and their metabolic products. e3s-conferences.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are powerful tools for identifying and quantifying modified nucleosides. e3s-conferences.org Furthermore, sophisticated sequencing methods, like excision repair-sequencing (XR-seq), can map DNA lesions and repair events at single-nucleotide resolution, providing valuable information about the in vivo processing of these intermediates. nih.gov

By integrating these diverse disciplines, researchers can create a powerful feedback loop where computational predictions are tested experimentally using novel chemical tools and advanced analytical methods. The experimental results, in turn, can be used to refine and validate the theoretical models, leading to a more comprehensive and accurate understanding of the biological chemistry of this compound.

Exploration of Undiscovered Biological Roles or Metabolic Fates of Transient Dihydro-Intermediates

While this compound is primarily recognized as an intermediate in deamination pathways, it is plausible that this and other transient dihydro-intermediates possess undiscovered biological roles or are shunted into alternative metabolic fates. The dynamic nature of DNA modifications suggests that these transient species could themselves act as signaling molecules or be recognized by specific proteins. nih.gov

The "readers" of the epigenome—proteins that recognize and bind to specific DNA modifications—play a critical role in translating epigenetic marks into biological outcomes. nih.govfrontiersin.org It is conceivable that specific reader proteins exist that can recognize and bind to dihydro-intermediates, thereby modulating downstream cellular processes. The identification of such proteins would open up new avenues of research into the functional significance of these transient species.

Furthermore, the metabolic fate of these intermediates is not fully understood. While they are typically resolved back to their aromatic counterparts or proceed through deamination, it is possible that they can be further modified or engage in other cellular pathways. nih.gov For example, the regulation of methylation and demethylation is linked to cellular metabolism through the availability of cofactors like S-adenosyl methionine (SAM) and α-ketoglutarate (αKG). researchgate.net This link suggests that the metabolic state of the cell could influence the fate of transient intermediates. researchgate.net

Future research should aim to systematically explore these possibilities. This could involve proteomic approaches to identify proteins that interact with DNA containing dihydro-intermediates, as well as metabolomic studies to trace the fate of these molecules within the cell. Uncovering novel biological roles or metabolic pathways for these transient species would significantly expand our understanding of the dynamic and complex landscape of the epigenome. frontiersin.org

Table 2: Investigational Approaches for Uncovering Novel Roles of Dihydro-Intermediates

ApproachObjectivePotential Outcomes
Proteomics (e.g., DNA pull-down assays with mass spectrometry) Identify proteins that specifically bind to DNA containing dihydro-intermediates.Discovery of novel "reader" proteins and their associated cellular pathways.
Metabolomics (e.g., stable isotope tracing) Trace the metabolic fate of labeled dihydro-intermediates within the cell.Identification of alternative metabolic pathways and novel modified nucleosides.
Genetic Screens (e.g., CRISPR-based screens) Identify genes that, when perturbed, alter the levels or processing of dihydro-intermediates.Elucidation of the genetic networks that regulate the metabolism of these transient species.
Cellular Imaging (e.g., using fluorescent probes) Visualize the formation and localization of dihydro-intermediates in living cells.Understanding the spatiotemporal dynamics of these intermediates in response to cellular signals.

Q & A

Q. What analytical methods are most reliable for detecting and quantifying 5,6-Dihydro-5-methylcytosine in biological samples?

  • Methodological Answer : Use isotope-labeled internal standards (e.g., 5-methyl-d3-cytosine-6-d1) combined with gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification. Derivatization with trimethylsilyl groups enhances volatility and detection sensitivity in GC/MS . For low-abundance samples, electrochemical oxidation coupled with mass spectrometry can differentiate oxidation products like 5,6-dihydroxy-5,6-dihydro-5-methylcytosine (glycolmC) from other derivatives . Ensure analytical validation by comparing retention times, isotopic patterns, and fragmentation profiles against synthetic standards.

Q. How does this compound participate in DNA demethylation pathways?

  • Methodological Answer : Investigate its role using Tet dioxygenase enzyme assays in vitro. For example, incubate synthetic 5mC or 5hmC with recombinant Tet proteins under controlled oxygen and α-ketoglutarate conditions. Monitor oxidation products (e.g., 5-carboxylcytosine, 5caC) via HPLC or antibody-based detection. Compare reaction kinetics with non-methylated cytosine to assess methylation’s impact on redox reactivity . Pair these assays with thymine-DNA glycosylase (TDG) excision studies to confirm active demethylation pathways .

Q. What factors influence the chemical stability of this compound under physiological conditions?

  • Methodological Answer : Conduct pH-dependent stability assays using nuclear magnetic resonance (NMR) or UV spectrophotometry. For example, monitor deamination rates to thymine derivatives in buffered solutions (pH 4–9) at 37°C. Compare with other cytosine derivatives (e.g., 5hmC, 5fC) to evaluate methylation’s destabilizing effects on the pyrimidine ring . Computational modeling (e.g., DFT calculations) can further predict reaction pathways and transition states .

Advanced Research Questions

Q. How can conflicting data on oxidation products of this compound (e.g., glycolmC vs. 5hmC/5fC) be resolved?

  • Methodological Answer : Design comparative studies using electrochemical oxidation (as in ) versus enzymatic oxidation (Tet proteins) to identify context-dependent product profiles. Validate results with high-resolution MS and isotopic tracing. For example, use 13C/15N-labeled substrates to distinguish artifactual oxidation during sample preparation from biologically relevant products. Statistical meta-analyses of existing datasets can also identify biases in detection methods (e.g., antibody cross-reactivity) .

Q. What experimental models best replicate oxidative stress-induced epigenetic alterations involving this compound?

  • Methodological Answer : Use in vitro systems (e.g., cultured neurons or cancer cells) exposed to controlled ROS generators (e.g., H₂O₂, UV irradiation). Pair with CRISPR-Cas9 knockout models of DNA repair enzymes (e.g., TDG, OGG1) to isolate oxidation-specific effects. Multi-omics approaches (e.g., oxidative bisulfite sequencing, redox proteomics) can map genome-wide oxidation patterns and correlate with transcriptional changes . Include negative controls with antioxidants (e.g., N-acetylcysteine) to confirm ROS-mediated mechanisms .

Q. How do deamination mechanisms of this compound compare to other cytosine derivatives in aging or disease contexts?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies using deuterated analogs to elucidate deamination transition states. Use transgenic mouse models with elevated this compound levels (e.g., via SAM supplementation) and analyze telomere integrity or mutation spectra via whole-genome sequencing. Compare with human tissue samples (e.g., aged vs. young donors) using immunohistochemistry for deamination markers (e.g., uracil-DNA glycosylase) .

Q. What are the challenges in distinguishing this compound from structurally similar oxidized bases in low-abundance samples?

  • Methodological Answer : Implement antibody-free enrichment strategies, such as chemical capture with boronate affinity columns (targeting diol groups in glycolmC) . Combine with single-molecule real-time (SMRT) sequencing or nanopore-based detection for direct base identification. For quantitative validation, use synthetic spike-in controls with known concentrations to assess recovery rates and limit of detection (LOD) .

Q. How can researchers design comparative studies to evaluate the mutagenic potential of this compound versus other oxidized bases?

  • Methodological Answer : Use site-specific incorporation of this compound into plasmid DNA via phosphoramidite chemistry. Transfect into mismatch repair-deficient cell lines (e.g., MLH1−/−) and quantify mutation rates via Sanger sequencing or droplet digital PCR. Compare with plasmids containing 8-oxoguanine or 5hmC to rank mutagenic risks .

Guidance for Experimental Design & Data Interpretation

  • Addressing Contradictions : When conflicting results arise (e.g., oxidation pathways in vs. ), apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, test whether electrochemical vs. enzymatic oxidation yields distinct products due to reaction milieu differences .
  • Meta-Analysis : Follow PRISMA guidelines for systematic reviews of oxidative cytosine derivatives. Use tools like RevMan to pool data from heterogeneous studies (e.g., different cell types, detection methods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.